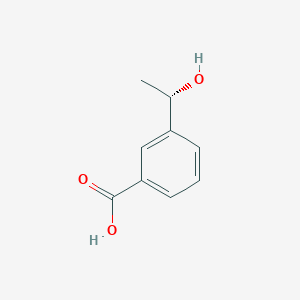

(S)-3-(1-Hydroxyethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

3-[(1S)-1-hydroxyethyl]benzoic acid |

InChI |

InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

YKTWYBWPBDPIQI-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)O)O |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)O |

Origin of Product |

United States |

A Versatile Building Block in Asymmetric Synthesis

The true value of (S)-3-(1-Hydroxyethyl)benzoic acid lies in its application as a chiral building block. In organic synthesis, a chiral building block is a pre-made, enantiomerically pure molecule that can be incorporated into a larger, more complex structure, thereby transferring its specific stereochemistry to the final product. This strategy is fundamental to modern medicinal chemistry, where the three-dimensional arrangement of atoms in a drug molecule is often critical to its biological activity and efficacy.

The dual functionality of this compound—a carboxylic acid and a chiral alcohol—allows for a variety of chemical transformations at different points in a synthetic sequence. The carboxylic acid can be converted into esters, amides, or other functional groups, while the hydroxyl group can undergo reactions such as oxidation, etherification, or esterification. This versatility makes it a strategic intermediate in the synthesis of high-value chemical entities. For instance, structurally related compounds are key intermediates in the synthesis of analgesic agents like Tapentadol. google.comepo.orggoogleapis.comepo.orggoogle.com The specific stereochemistry of the hydroxyethyl (B10761427) group is crucial in establishing the ultimate three-dimensional structure of these complex targets.

Advanced Synthetic Approaches

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis, leveraging enzymes or whole microbial cells, offers a green and highly selective alternative to traditional chemical synthesis. These methods are particularly effective for producing enantiomerically pure compounds like this compound.

Enantioselective Bioreduction Strategies

The most common biocatalytic approach to this compound is the enantioselective reduction of the prochiral ketone, 3-acetylbenzoic acid. This transformation is effectively catalyzed by oxidoreductases, particularly alcohol dehydrogenases (ADHs). These enzymes, often used as isolated enzymes or within whole-cell systems, facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate, creating the chiral center with high enantioselectivity.

The choice of enzyme is critical to achieving high enantiomeric excess (e.e.). For instance, ADHs from various microbial sources exhibit different stereopreferences. By selecting an appropriate ADH, the reduction can be steered towards the desired (S)-enantiomer. The reaction's efficiency can be influenced by factors such as pH, temperature, and the presence of co-solvents.

Whole-Cell Biotransformations for Chiral Purity Enhancement

Whole-cell biotransformations are frequently employed for the synthesis of chiral alcohols due to the inherent presence of cofactor regeneration systems within the cells, which simplifies the process and reduces costs. nih.gov Various microorganisms, including bacteria and yeasts, have been identified as effective biocatalysts for the reduction of 3-acetylbenzoic acid.

For example, recombinant E. coli strains overexpressing specific ADHs are commonly used. researchgate.net These systems can achieve high yields and excellent enantiomeric purity. The use of whole cells also protects the enzyme from the bulk reaction environment, often leading to improved stability and operational performance. In some cases, the use of deep eutectic solvents (DES) as co-solvents has been shown to enhance the permeability of cell envelopes, leading to increased reaction rates and yields.

Multi-Enzymatic Cascade Approaches

Multi-enzymatic cascades represent a sophisticated strategy that combines several enzymatic reactions in a single pot to convert a simple starting material into a complex target molecule. sciepublish.comthieme-connect.de This approach mimics metabolic pathways found in nature and offers advantages in terms of process efficiency and reduced waste generation. sciepublish.com For the synthesis of this compound, a cascade could be designed to produce the starting ketone, 3-acetylbenzoic acid, from a simpler precursor, followed by its enantioselective reduction. nih.gov

A key benefit of cascade reactions is the ability to overcome thermodynamic limitations and drive reactions to completion by coupling them with favorable downstream reactions. thieme-connect.de Cofactor regeneration is a crucial aspect of these cascades, often achieved by incorporating a dehydrogenase with an opposing stereoselectivity or by using an enzyme like glucose dehydrogenase to regenerate the required NADH or NADPH. sciepublish.com

Asymmetric Chemical Synthesis Approaches

In addition to biocatalytic methods, asymmetric chemical synthesis provides powerful tools for the enantioselective preparation of this compound.

Catalytic Asymmetric Reductions

The asymmetric reduction of 3-acetylbenzoic acid can be achieved using chiral metal catalysts. Transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are effective for the catalytic hydrogenation of ketones. elsevierpure.commdpi.com For instance, ruthenium catalysts bearing chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of various ketones, affording the corresponding alcohols in high yields and enantioselectivities. elsevierpure.commdpi.com

The choice of ligand is paramount in determining the stereochemical outcome of the reaction. Ligands such as BINAP and its derivatives create a chiral environment around the metal center, directing the hydride transfer to one face of the carbonyl group. Reaction conditions, including hydrogen pressure, temperature, and solvent, must be carefully optimized to maximize both conversion and enantioselectivity.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to the carboxylic acid group of 3-acetylbenzoic acid. The resulting chiral ester or amide would then undergo a diastereoselective reduction of the ketone. The steric hindrance imposed by the chiral auxiliary would favor the approach of the reducing agent from one specific face, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the ester or amide bond would cleave the auxiliary, affording the desired (S)-enantiomer of the alcohol. The Nagao–Fujita acetate (B1210297) aldol (B89426) reaction is an example of a chiral auxiliary-based method that has been used to synthesize similar 3-hydroxy acids. mdpi.com

Racemic Resolution Techniques

Racemic resolution is a cornerstone of stereoselective synthesis, allowing for the isolation of a single enantiomer from a 50:50 mixture of both. This is achieved by temporarily converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated.

Diastereomeric Salt Formation and Crystallization

A classic and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. nih.gov This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, have different solubilities. nih.govsemanticscholar.org This difference in solubility allows for their separation by fractional crystallization.

The general principle involves dissolving the racemic 3-(1-hydroxyethyl)benzoic acid and a stoichiometric amount of a chiral amine in a suitable solvent. acs.org Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize out of the solution. acs.orgresearchgate.net This crystalline salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed by treatment with an acid or base, yielding the enantiomerically enriched 3-(1-hydroxyethyl)benzoic acid. acs.org

A common and effective resolving agent for racemic acids is (R)-1-phenylethylamine due to its availability and ability to form well-defined crystalline salts. nih.govnih.govnih.gov The choice of solvent is crucial for successful resolution, as it significantly influences the solubility difference between the diastereomeric salts. researchgate.netnii.ac.jp

Table 1: Representative Data for Diastereomeric Salt Resolution of 3-(1-Hydroxyethyl)benzoic acid

| Resolving Agent | Solvent | Less Soluble Diastereomer | Yield of (S)-enantiomer (%) | Enantiomeric Excess (ee) of (S)-enantiomer (%) |

| (R)-1-Phenylethylamine | Ethanol | Salt of (S)-acid | 42 | >95 |

| (R)-1-Phenylethylamine | Acetone | Salt of (S)-acid | 38 | >90 |

| (S)-1-Phenylethylamine | Methanol | Salt of (R)-acid | - | - |

| Brucine | Methanol/Water | Salt of (S)-acid | 35 | >98 |

This table presents illustrative data based on established principles of diastereomeric salt resolution for similar carboxylic acids.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful and highly selective method for obtaining enantiomerically pure compounds under mild reaction conditions. nih.gov This technique utilizes enzymes, most commonly lipases, which can differentiate between the two enantiomers of a racemic substrate, catalyzing the transformation of one enantiomer at a much faster rate than the other. nih.gov

For the resolution of racemic 3-(1-hydroxyethyl)benzoic acid, which contains a secondary alcohol, lipases can be employed to catalyze an enantioselective acylation or esterification reaction. jocpr.com In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770) in an organic solvent. The enzyme will selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. For example, a lipase might preferentially acylate the (R)-enantiomer, resulting in the formation of (R)-3-(1-acetoxyethyl)benzoic acid, while the desired this compound remains largely unreacted. nih.govnih.gov

The success of the resolution depends on several factors, including the choice of enzyme, acyl donor, solvent, and temperature. rsc.org Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas fluorescens lipase are frequently used due to their broad substrate specificity and high enantioselectivity. nih.govnih.govalmacgroup.comresearchgate.netrsc.org At approximately 50% conversion, the reaction is stopped, and the acylated product and the remaining unreacted enantiomer can be separated by conventional methods like chromatography.

Table 2: Representative Data for Enzymatic Kinetic Resolution of 3-(1-Hydroxyethyl)benzoic acid

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) of (S)-alcohol (%) |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | 40 | ~50 | >99 |

| Pseudomonas fluorescens Lipase | Isopropenyl Acetate | Hexane | 30 | ~48 | 98 |

| Novozym 435 (immobilized CAL-B) | Acetic Anhydride (B1165640) | Dioxane | 50 | ~50 | >99 |

| Amano Lipase AK (Pseudomonas fluorescens) | Ethyl Acetate | Diisopropyl ether | 35 | ~45 | 97 |

This table presents illustrative data based on established principles and results from the enzymatic kinetic resolution of similar secondary alcohols. nih.govnih.govnih.govalmacgroup.com

Chemical Transformations and Derivatization of S 3 1 Hydroxyethyl Benzoic Acid

Functionalization at the Benzylic Alcohol Moiety

The secondary alcohol group is a key site for various chemical modifications.

Esterification and Etherification Reactions

The hydroxyl group of (S)-3-(1-Hydroxyethyl)benzoic acid can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles.

Esterification: The reaction of an alcohol with a carboxylic acid to form an ester is a fundamental transformation in organic synthesis. iajpr.com This can be achieved by reacting this compound with an acyl halide or anhydride (B1165640) in the presence of a base. A common method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Etherification: The synthesis of ethers from alcohols can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org

Selective Oxidation to Carbonyl Compounds

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 3-acetylbenzoic acid. A variety of oxidizing agents can be employed for this transformation. Mild reagents are preferred to avoid over-oxidation or side reactions involving the carboxylic acid group.

Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for the oxidation of secondary alcohols to ketones. organic-chemistry.org Another effective and selective method involves the use of o-iodoxybenzoic acid (IBX), which can oxidize primary and secondary alcohols to aldehydes and ketones, respectively, often at room temperature and without affecting other sensitive functional groups. google.com The use of catalytic amounts of iodine or N-bromosuccinimide (NBS) with dimethyl sulfoxide (B87167) (DMSO) as the terminal oxidant also provides an efficient and mild method for this conversion. organic-chemistry.org

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Good for primary and secondary alcohols | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | DMSO, room temperature | Highly selective for alcohols | google.com |

| I2 or NBS/DMSO | Mild conditions | Good for a range of substrates | organic-chemistry.org |

Activation and Substitution Reactions (e.g., mesylation)

The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions. This is often achieved by converting the alcohol into a sulfonate ester, such as a mesylate or tosylate.

Mesylation involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine. The resulting mesylate is a good leaving group and can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the benzylic position.

Modifications at the Carboxylic Acid Group

The carboxylic acid functionality provides another handle for the derivatization of this compound.

Amidation and Analogue Peptide Couplings

The carboxylic acid can be converted to an amide by reaction with an amine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. Common peptide coupling reagents include carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. sigmaaldrich.comgoogle.com The use of phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or aminium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective. sigmaaldrich.com

| Reagent | Description | Reference |

|---|---|---|

| DCC/HOBt | Carbodiimide-based, widely used. | google.com |

| EDC/HOBt | Water-soluble carbodiimide, easy workup. | google.com |

| PyBOP | Phosphonium salt-based, efficient. | sigmaaldrich.com |

| HATU | Aminium salt-based, highly reactive, good for difficult couplings. | sigmaaldrich.com |

Reduction to Alcohol or Aldehyde

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents.

Detailed Research Findings:

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. For this compound, this reaction would yield (S)-[3-(1-hydroxyethyl)phenyl]methanol. Two common reagents for this purpose are Lithium aluminum hydride (LiAlH₄) and Borane (BH₃) complexes, such as Borane-tetrahydrofuran (BH₃/THF).

Lithium Aluminum Hydride (LiAlH₄): This is a very strong, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the hydroxyl group (-OH) of the carboxylic acid, leading to an aldehyde intermediate. This aldehyde is more reactive than the initial carboxylic acid and is immediately further reduced to the primary alcohol. libretexts.org

Borane (BH₃/THF): Borane in tetrahydrofuran (B95107) offers a milder and often more selective alternative for reducing carboxylic acids. libretexts.org It reacts more rapidly with carboxylic acids than with many other functional groups, which can be advantageous in complex molecules. libretexts.orgreddit.com The reaction with BH₃ forms a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to release the primary alcohol.

Due to the high reactivity of the intermediate aldehyde under these reducing conditions, the direct reduction of the carboxylic acid to a stable aldehyde is generally not feasible using these methods. The reaction proceeds to the full reduction to the primary alcohol.

Table 1: Reagents for Reduction of Carboxylic Acid

| Reagent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reagent. |

Aromatic Ring Functionalization Strategies

The benzene (B151609) ring of this compound is amenable to functionalization through various strategies, allowing for the introduction of new substituents at specific positions. The inherent directing effects of the existing 1-hydroxyethyl and carboxylic acid groups are crucial in determining the outcome of these reactions.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The mechanism involves an initial attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

Directing Effects: In this compound, the two substituents on the ring direct incoming electrophiles to specific positions.

Carboxylic Acid (-COOH): This group is an electron-withdrawing group and acts as a meta-director.

1-Hydroxyethyl (-CH(OH)CH₃): This alkyl group with a hydroxyl substituent is generally considered an activating, ortho, para-director.

Since the two groups are in a meta relationship to each other, their directing effects must be considered together. The positions ortho to the 1-hydroxyethyl group are C2 and C6. The position para to the 1-hydroxyethyl group is C5. The positions meta to the carboxylic acid group are C5. The position ortho to the carboxylic acid group (C2 and C4) are strongly deactivated.

Therefore, the directing effects converge, suggesting that electrophilic substitution will most likely occur at the C5 position, which is para to the activating 1-hydroxyethyl group and meta to the deactivating carboxylic acid group. Substitution at C2 might also be possible, being ortho to the activating group, but could be subject to steric hindrance.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction Type | Predicted Major Product |

|---|---|

| Br₂ / FeBr₃ (Bromination) | (S)-5-Bromo-3-(1-hydroxyethyl)benzoic acid |

| HNO₃ / H₂SO₄ (Nitration) | (S)-3-(1-Hydroxyethyl)-5-nitrobenzoic acid |

Transition Metal-Catalyzed Coupling Reactions (e.g., C-H activation and annulation)

Modern synthetic methods, particularly those catalyzed by transition metals, offer powerful alternatives for functionalizing aromatic rings. C-H activation is a prominent strategy that allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, often with high regioselectivity controlled by a directing group.

Detailed Research Findings:

The carboxylic acid moiety is a well-established directing group for C-H activation reactions, guiding the metal catalyst to functionalize the ortho C-H bonds. rsc.org For this compound, this would direct functionalization to the C2 and C4 positions.

Ruthenium(II)-catalyzed C-H activation and annulation of benzoic acids with internal alkynes, for example, can be used to construct complex polycyclic scaffolds. rsc.org This type of transformation involves the formation of a ruthenacycle intermediate at the ortho position of the benzoic acid, followed by insertion of the alkyne and reductive elimination to form the annulated product. This demonstrates the power of the weakly coordinating carboxylic acid group to direct site-selective transformations even in the presence of other functional groups. rsc.org

Similarly, palladium-catalyzed C-H activation/[4+1] annulation reactions have been developed for synthesizing heterocyclic structures fused to a benzene ring. rsc.orgresearchgate.net While specific examples using this compound as a substrate are not detailed, the principles established for other benzoic acids are applicable. These reactions showcase the utility of the carboxylic acid director to achieve regioselective C-C and C-N bond formations. researchgate.net

Table 3: Potential C-H Activation Sites

| Position | Rationale | Potential Reactions |

|---|

Applications of S 3 1 Hydroxyethyl Benzoic Acid As a Chiral Synthon

Precursor in Stereodefined Organic Synthesis

The utility of (S)-3-(1-Hydroxyethyl)benzoic acid as a precursor in stereodefined organic synthesis lies in its ability to impart a specific stereochemistry to a target molecule. Chiral synthons, or building blocks, are fundamental to the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and agrochemical industries where the biological activity of a molecule can be highly dependent on its stereochemistry.

The preparation of enantiomerically pure compounds like this compound is often achieved through methods such as chiral resolution or asymmetric synthesis. wikipedia.org Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org This can be accomplished by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by techniques like crystallization. wikipedia.org

Alternatively, enzymatic synthesis offers a powerful method for producing enantiomerically pure compounds. For instance, the multienzymatic preparation of the related compound, 3-[(1R)-1-hydroxyethyl]benzoic acid, has been demonstrated using a combination of oxidoreductases and dehydrogenases. researchgate.net This approach highlights the potential for biocatalytic routes to access specific enantiomers with high purity. While this example pertains to the (R)-enantiomer, similar enzymatic strategies can be envisioned for the synthesis of the (S)-enantiomer.

Once obtained in its pure form, this compound can be incorporated into a larger synthetic scheme. The hydroxyl and carboxylic acid functional groups provide versatile handles for a variety of chemical transformations, allowing chemists to build upon its chiral scaffold to create more elaborate molecules with a defined three-dimensional structure.

Role in the Construction of Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable component in the assembly of complex molecular architectures. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the secondary alcohol can undergo oxidation, etherification, or esterification. This dual reactivity allows for the stepwise and controlled construction of intricate molecular frameworks.

The principles of stereoselective synthesis guide the use of chiral building blocks like this compound to ensure that subsequent reactions maintain or transfer the desired stereochemistry. The inherent chirality of the synthon directs the formation of new stereocenters in a predictable manner, which is essential for the total synthesis of natural products and other complex organic molecules.

Development of Advanced Synthetic Routes for Specialty Chemicals

The development of advanced synthetic routes for specialty chemicals, including pharmaceuticals and materials with unique properties, often relies on the availability of versatile chiral building blocks. This compound, with its defined stereochemistry and functional group handles, represents a potential starting material for the synthesis of such high-value compounds.

Research into the derivatives of related structures, such as 3-hydroxybenzoic acid, has shown that this chemical scaffold can be modified to produce compounds with significant biological activity. For example, novel ester and hybrid derivatives of 3-hydroxybenzoic acid have been synthesized and investigated for their antibacterial properties. researchgate.netrasayanjournal.co.in These studies demonstrate the potential for developing new therapeutic agents by chemically modifying a core benzoic acid structure.

The incorporation of a chiral center, as in this compound, adds a layer of complexity and potential for specificity in the design of new molecules. The stereochemistry of a drug molecule can profoundly influence its interaction with biological targets, such as enzymes and receptors. Therefore, having access to enantiomerically pure building blocks is critical for the development of next-generation specialty chemicals with improved efficacy and reduced side effects.

While direct industrial applications of this compound are not widely documented, the principles of chiral synthesis and the demonstrated utility of similar structures strongly suggest its potential as a valuable precursor in the creation of novel and advanced specialty chemicals.

Mechanistic Insights and Theoretical Studies on S 3 1 Hydroxyethyl Benzoic Acid Reactivity

Reaction Mechanism Elucidation in Stereoselective Transformations

The synthesis of specific enantiomers of chiral molecules like (S)-3-(1-Hydroxyethyl)benzoic acid is of paramount importance in pharmaceuticals and materials science. Stereoselective transformations, particularly those employing biocatalysts, offer a powerful route to obtaining high enantiomeric purity. While direct mechanistic studies on this compound are not extensively documented in the reviewed literature, the principles of its formation can be understood from studies on the synthesis of its (R)-enantiomer and other chiral hydroxy acids.

Enzymatic synthesis provides a key strategy for producing enantiomerically pure compounds. For instance, the preparation of 3-[(1R)-1-hydroxyethyl]benzoic acid has been achieved through a multi-enzyme, one-pot process. This method utilizes a combination of oxidoreductases, such as an aldo-keto reductase from Escherichia coli and an alcohol dehydrogenase from Lactobacillus brevis, followed by the action of a dihydrodiol dehydrogenase. Such multi-step enzymatic cascades demonstrate the potential for high-yield and high-purity synthesis of chiral aromatic acids. The stereochemical outcome is dictated by the inherent selectivity of the enzymes used. Therefore, by selecting enzymes with the opposite stereopreference (i.e., those that follow an anti-Prelog pattern), the synthesis can be directed towards the (S)-enantiomer.

Another common strategy in stereoselective synthesis is the kinetic resolution of a racemic mixture. This can be accomplished using enzymes like lipases, which selectively catalyze reactions such as acetylation on one enantiomer, allowing for the separation of the reacted and unreacted forms. For example, enantiomerically pure α-hydroxy amides have been prepared through a two-step sequence involving a highly enantioselective bioreduction using Saccharomyces cerevisiae, followed by a lipase-catalyzed aminolysis. nih.gov This highlights how a combination of reduction and other enzymatic transformations can yield chiral building blocks with high enantiomeric excess. nih.gov The synthesis of chiral β-lactones from racemic β-hydroxy acids using β-lactone synthetases further illustrates how enzymes can be used to resolve racemic mixtures to produce valuable chiral compounds. bethel.edu

These examples underscore a general mechanistic principle: the precise three-dimensional structure of an enzyme's active site allows it to differentiate between the two enantiomers of a substrate or to produce one specific enantiomer from a prochiral substrate. This lock-and-key mechanism is central to the high stereoselectivity observed in these biotransformations.

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for predicting and understanding the chemical behavior of molecules like this compound. These theoretical studies provide deep insights into the molecule's electronic structure, conformational preferences, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various properties, including molecular geometry, vibrational frequencies, and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. For substituted benzoic acids, the nature and position of the substituent group significantly influence these frontier orbitals. mdpi.comnih.gov For this compound, the electron-donating character of the hydroxyethyl (B10761427) group is expected to affect the electron distribution in the benzene (B151609) ring and the carboxylic acid moiety.

Theoretical studies on substituted benzoic acids have used DFT calculations at levels like B3LYP/6-311G(d,p) to analyze the effect of different substituents on gas-phase acidity. mdpi.comnih.govresearchgate.net These studies correlate calculated parameters with experimental values, confirming that electron-withdrawing groups generally increase acidity, while electron-releasing groups decrease it. mdpi.comresearchgate.net The 1-hydroxyethyl group is weakly electron-donating, and its effect on the acidity of the carboxylic group can be precisely quantified through DFT.

Below is a table summarizing typical parameters and outputs from a DFT analysis of a substituted benzoic acid, which would be applicable to the study of this compound.

| Parameter/Calculation | Purpose | Typical Basis Set | Expected Outcome for this compound |

| Geometry Optimization | Find the lowest energy structure. | B3LYP/6-311++G(d,p) | Provides bond lengths, bond angles, and dihedral angles for the most stable conformer. |

| Frequency Calculation | Confirm minimum energy structure and predict IR/Raman spectra. | B3LYP/6-311++G(d,p) | No imaginary frequencies for a stable structure; provides vibrational modes. |

| HOMO/LUMO Energy | Determine electronic reactivity and kinetic stability. | B3LYP/6-311++G(d,p) | Calculation of the energy gap (ΔE = ELUMO - EHOMO) to assess reactivity. |

| Natural Bond Orbital (NBO) | Analyze charge distribution and intramolecular interactions. | B3LYP/6-311++G(d,p) | Quantifies atomic charges and delocalization of electrons within the molecule. |

Conformational Analysis and Stereochemical Prediction

The reactivity and physical properties of this compound are also governed by its three-dimensional shape and conformational flexibility. The molecule possesses two main sources of conformational freedom: rotation around the C-C bond of the hydroxyethyl side chain and rotation of the carboxylic acid group.

Conformational analysis, often performed using computational methods, involves mapping the potential energy surface of the molecule as a function of its dihedral angles. This analysis identifies the most stable conformers (local minima on the energy surface) and the energy barriers between them. For similar molecules like 3-(azidomethyl)benzoic acid, computational studies have revealed the existence of multiple conformational polymorphs, where different molecular arrangements are observed in the crystal structure. nih.gov These studies demonstrate that even seemingly small changes in conformation can be separated by significant energy barriers, leading to distinct, isolable forms. nih.gov

For this compound, the orientation of the hydroxyethyl group relative to the phenyl ring is crucial. The gauche and anti conformers resulting from rotation around the C-C bond will have different energies due to steric and electronic interactions. The presence of the chiral center means that the conformational landscape is inherently asymmetric. Even in achiral molecules, certain conformations can be chiral; for example, the gauche conformers of butane (B89635) are enantiomeric. libretexts.org In a chiral molecule like this one, the various staggered conformers will be diastereomeric and possess different energies, leading to a preference for certain spatial arrangements that will dictate its interaction with other chiral molecules, such as enzyme active sites.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. An MEP map visually represents the electrostatic potential on the electron density surface, indicating the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov

For this compound, the MEP map would reveal key reactive sites:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the carboxylic acid group and the hydroxyl group, due to the high electronegativity of oxygen. These sites are also the primary locations for hydrogen bonding.

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive region would be located on the acidic hydrogen of the carboxylic acid group.

Neutral Regions (Green): The carbon atoms of the benzene ring and the methyl group would exhibit intermediate potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.